molecular formula C21H34O5 B1199416 Pertusaric acid

Pertusaric acid

Cat. No.: B1199416
M. Wt: 366.5 g/mol
InChI Key: SKQHRBRVCRUFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pertusaric acid is a lichen-derived secondary metabolite primarily isolated from species within the genera Pertusaria and Lepra. It is characterized as a fatty acid derivative with notable bioactivity, including roles as a seedling growth inhibitor and nasal irritant . Structurally, its dihydro form (dihydrothis compound, C₂₁H₃₆O₅) has been identified in lichens such as Lepra amara and Pertusaria cisalbescens, often co-occurring with compounds like lichexanthone and picrolichenic acid . This compound’s melting point (76–78°C) and optical rotation ([α]ᴅ +95.0° in methanol) distinguish it from structurally related lichen substances .

Properties

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

4-methylidene-5-oxo-2-(14-oxopentadecyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C21H34O5/c1-16(22)14-12-10-8-6-4-3-5-7-9-11-13-15-18-19(20(23)24)17(2)21(25)26-18/h18-19H,2-15H2,1H3,(H,23,24)

InChI Key

SKQHRBRVCRUFSX-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O

Canonical SMILES

CC(=O)CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Insights :

  • Pertusaric acid’s aliphatic chain contrasts with the aromatic cores of lichexanthone and usnic acid, impacting solubility and ecological roles (e.g., this compound’s role in membrane disruption vs. lichexanthone’s UV absorption) .
  • Dihydrothis compound’s saturation may reduce reactivity compared to its parent compound, though biological implications remain understudied .
Ecological and Taxonomic Distribution
  • This compound : Found in Pertusaria and Lepra species, often in association with chlorinated xanthones (e.g., 5-chlorolichexanthone) in P. cisalbescens .
  • Lepra-specific analogs: Lepra austropacifica produces planaic acid, while L. subventosa contains thamnolic acid, highlighting chemotaxonomic variability within the genus .
  • Convergent biosynthesis: Lichens like Lecanora weberi independently produce fatty acids (e.g., constipatic acid) but lack this compound, suggesting niche-specific adaptation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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